molecular formula C19H19NOS2 B2735835 N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide CAS No. 1796962-26-9

N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2735835
CAS No.: 1796962-26-9
M. Wt: 341.49
InChI Key: VHBUWNJYBSHWAC-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide is an organic compound that features a benzamide core substituted with thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is the acylation of a thiophene-substituted amine with a benzoyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid decomposition of sensitive intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can be scaled up more easily than batch processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes or alkylated derivatives.

Scientific Research Applications

N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings can engage in π-π interactions with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with amino acid side chains.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-2-yl)benzamide: Similar structure but with a different position of the thiophene ring.

    N-(2-methyl-2-(furan-3-yl)propyl)-4-(thiophen-3-yl)benzamide: Contains a furan ring instead of one of the thiophene rings.

    N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(pyridin-3-yl)benzamide: Contains a pyridine ring instead of one of the thiophene rings.

Uniqueness

N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(thiophen-3-yl)benzamide is unique due to the presence of two thiophene rings, which can enhance its electronic properties and make it more suitable for applications in organic electronics and medicinal chemistry.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS2/c1-19(2,17-8-10-23-12-17)13-20-18(21)15-5-3-14(4-6-15)16-7-9-22-11-16/h3-12H,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBUWNJYBSHWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC=C(C=C1)C2=CSC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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